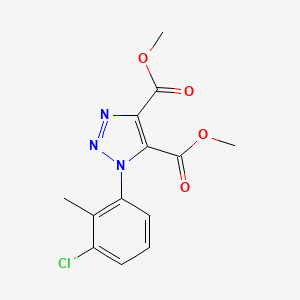

4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of two methyl groups, a chloro-substituted phenyl ring, and two ester groups attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions. The starting materials include 3-chloro-2-methylphenyl azide and dimethyl acetylenedicarboxylate. The reaction proceeds as follows:

- Dissolve 3-chloro-2-methylphenyl azide and dimethyl acetylenedicarboxylate in a suitable solvent such as tetrahydrofuran (THF).

- Add a catalytic amount of copper(I) iodide (CuI) and a base such as triethylamine.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also enhance the reproducibility and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Aplicaciones Científicas De Investigación

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials, where the triazole ring imparts unique properties.

Mecanismo De Acción

The mechanism of action of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole: The parent compound of the triazole family, lacking the methyl and chloro substituents.

4,5-Dimethyl-1H-1,2,3-triazole: Similar structure but without the phenyl ring and ester groups.

3-Chloro-2-methylphenyl-1H-1,2,3-triazole: Lacks the dimethyl and ester groups.

Uniqueness

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has gained attention due to its diverse biological activities. Triazoles are known for their potential as pharmacological agents, exhibiting antifungal, antibacterial, antitumor, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of recent research findings.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12ClN3O4

- Molecular Weight : 301.70 g/mol

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study evaluating various triazole-based compounds found that derivatives similar to our compound exhibited significant activity against Candida albicans and other pathogenic fungi. The mechanism of action is primarily through the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Triazole A | Candida albicans | 0.5 |

| Triazole B | E. coli | 2.0 |

| 4,5-Dimethyl Triazole | Candida albicans | TBD |

Antitrypanosomal Activity

Recent studies have highlighted the potential of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. Compounds with similar structures demonstrated potent activity against both trypomastigotes and intracellular amastigotes. For example, a related triazole derivative showed an IC50 value as low as 0.21 µM against trypomastigotes . This suggests that our compound may also possess significant antitrypanosomal activity.

Antioxidant Properties

Triazoles have also been noted for their antioxidant capabilities. A study assessed various triazole derivatives using DPPH and ABTS assays to measure their radical scavenging abilities. Compounds similar to our target showed promising antioxidant activities comparable to standard antioxidants like ascorbic acid .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of triazole derivatives were tested against common fungal strains. The results indicated that modifications at the phenyl ring significantly impacted antifungal activity. The presence of halogen substituents enhanced efficacy due to increased lipophilicity and improved interaction with fungal cell membranes.

Case Study 2: Antitrypanosomal Screening

A comprehensive screening of various triazole compounds was conducted to evaluate their effectiveness against T. cruzi. The study utilized both in vitro assays and in vivo models to assess compound efficacy and safety profiles. The results indicated that compounds with structural similarities to our target exhibited low toxicity and high efficacy in reducing parasite load in infected models.

Structure-Activity Relationship (SAR)

The biological activities of triazoles are closely linked to their structural features. Key modifications that enhance biological activity include:

- Substituents on the phenyl ring : Electron-withdrawing groups (e.g., chloro) enhance interaction with biological targets.

- Alkyl groups on the triazole ring : Increase lipophilicity and membrane permeability.

Research indicates that optimizing these structural features can lead to more potent derivatives with improved pharmacokinetic profiles.

Propiedades

IUPAC Name |

dimethyl 1-(3-chloro-2-methylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4/c1-7-8(14)5-4-6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAWWIMBMQKOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.